molecular formula C11H12N2O3S B11656903 N-(3-Nitro-thiobenzoyl)-morpholine CAS No. 50903-05-4

N-(3-Nitro-thiobenzoyl)-morpholine

Cat. No.: B11656903
CAS No.: 50903-05-4
M. Wt: 252.29 g/mol
InChI Key: XAFOXMYZPFBAJQ-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzenecarbothioyl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-nitrobenzenecarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrobenzenecarbothioyl)morpholine typically involves the reaction of morpholine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzenecarbothioyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids and palladium catalysts.

Major Products Formed

    Reduction: 4-(3-Aminobenzenecarbothioyl)morpholine.

    Substitution: Various substituted morpholine derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(3-nitrobenzenecarbothioyl)morpholine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . The nitro group can also undergo reduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrobenzenecarbothioyl)morpholine is unique due to the presence of both a nitro group and a carbothioyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

50903-05-4

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

morpholin-4-yl-(3-nitrophenyl)methanethione

InChI

InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-2-9(8-10)11(17)12-4-6-16-7-5-12/h1-3,8H,4-7H2

InChI Key

XAFOXMYZPFBAJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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